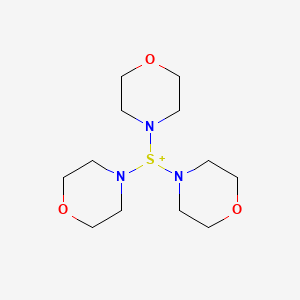![molecular formula C13H16ClNO5 B12118227 Benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester CAS No. 937688-18-1](/img/structure/B12118227.png)
Benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with chloroacetyl, amino, and dimethoxy groups, and an ethyl ester functional group. Its molecular formula is C13H16ClNO5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester typically involves multiple steps. One common method starts with the esterification of benzoic acid derivatives. The process involves the reaction of benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester. Subsequently, the introduction of chloroacetyl and amino groups is achieved through acylation and amination reactions, respectively. The dimethoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzoic acid derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism by which benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules, thereby altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 2-amino-, ethyl ester: Similar structure but lacks the chloroacetyl and dimethoxy groups.
Benzoic acid, 2-(dimethylamino)ethyl ester: Contains a dimethylamino group instead of the chloroacetyl group.
Benzoic acid, 4-(chloroacetyl)amino-, ethyl ester: Similar but with the chloroacetyl group at a different position.
Uniqueness
The uniqueness of benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloroacetyl and dimethoxy groups enhances its reactivity and potential for diverse applications.
Propiedades
Número CAS |
937688-18-1 |
|---|---|
Fórmula molecular |
C13H16ClNO5 |
Peso molecular |
301.72 g/mol |
Nombre IUPAC |
ethyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C13H16ClNO5/c1-4-20-13(17)8-5-10(18-2)11(19-3)6-9(8)15-12(16)7-14/h5-6H,4,7H2,1-3H3,(H,15,16) |
Clave InChI |
LSRQYYPCNXPSTA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1NC(=O)CCl)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5Z)-2,4-dioxo-5-(pyridin-1-ium-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B12118144.png)



![(3-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)propyl)amine](/img/structure/B12118165.png)


![4-amino-5-[[1-(carboxymethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12118186.png)
![Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano-](/img/structure/B12118187.png)




![Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B12118217.png)
